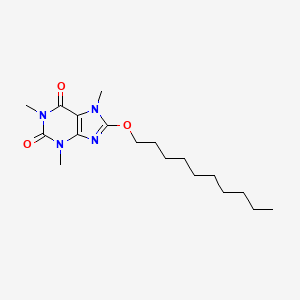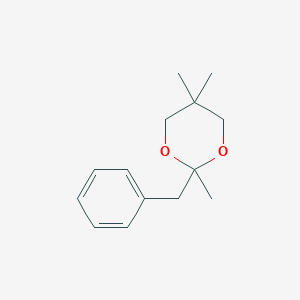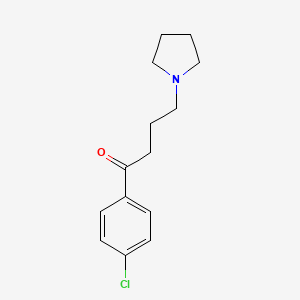
Benzenamine, 4,4'-(phenylphosphinidene)bis[N,N-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 4,4’-(phenylphosphinidene)bis[N,N-dimethyl-]: is an organic compound that features a phosphinidene group bonded to two benzenamine moieties. This compound is notable for its unique structure, which includes a central phosphorus atom bonded to a phenyl group and two benzenamine groups, each substituted with N,N-dimethyl groups. This structure imparts specific chemical properties and reactivity patterns to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4,4’-(phenylphosphinidene)bis[N,N-dimethyl-] typically involves the reaction of a phosphinidene precursor with N,N-dimethylbenzenamine. One common method involves the use of a phenylphosphinidene chloride, which reacts with N,N-dimethylbenzenamine under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require a catalyst to facilitate the formation of the phosphinidene bond.
Industrial Production Methods: In an industrial setting, the production of Benzenamine, 4,4’-(phenylphosphinidene)bis[N,N-dimethyl-] follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Benzenamine, 4,4’-(phenylphosphinidene)bis[N,N-dimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the phosphinidene group to a phosphine, altering the compound’s reactivity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted benzenamine derivatives.
科学的研究の応用
Chemistry: Benzenamine, 4,4’-(phenylphosphinidene)bis[N,N-dimethyl-] is used as a ligand in coordination chemistry, where it forms complexes with transition metals
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical research. It is investigated for its potential to modulate enzyme activity and as a scaffold for designing new therapeutic agents.
Industry: In the industrial sector, Benzenamine, 4,4’-(phenylphosphinidene)bis[N,N-dimethyl-] is used in the production of specialty chemicals and materials. Its reactivity and ability to form stable complexes make it valuable in the manufacture of polymers, coatings, and advanced materials.
作用機序
The mechanism of action of Benzenamine, 4,4’-(phenylphosphinidene)bis[N,N-dimethyl-] involves its ability to form stable complexes with metal ions and other molecules. The phosphinidene group acts as a strong electron donor, facilitating the formation of coordination bonds with metal centers. This interaction can modulate the reactivity and properties of the metal complexes, leading to various catalytic and biochemical effects.
類似化合物との比較
- Benzenamine, 4,4’-methylenebis[N,N-dimethyl-]
- Benzenamine, 4-[bis(2,4,6-trimethylbenzoyl)phosphinyl]-N,N-dimethyl-
- 4,4’-(Phenylphosphinidene)bis(benzenesulfonic acid)
Uniqueness: Benzenamine, 4,4’-(phenylphosphinidene)bis[N,N-dimethyl-] is unique due to its phosphinidene group, which imparts distinct electronic properties and reactivity patterns. This makes it particularly valuable in applications requiring strong electron-donating ligands and stable metal complexes.
特性
CAS番号 |
1100-11-4 |
|---|---|
分子式 |
C22H25N2P |
分子量 |
348.4 g/mol |
IUPAC名 |
4-[[4-(dimethylamino)phenyl]-phenylphosphanyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C22H25N2P/c1-23(2)18-10-14-21(15-11-18)25(20-8-6-5-7-9-20)22-16-12-19(13-17-22)24(3)4/h5-17H,1-4H3 |
InChIキー |
PSVLQPNUBVIRPF-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


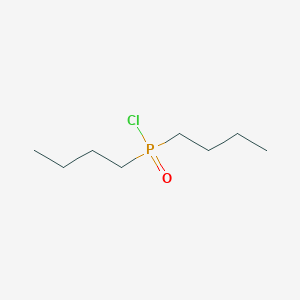
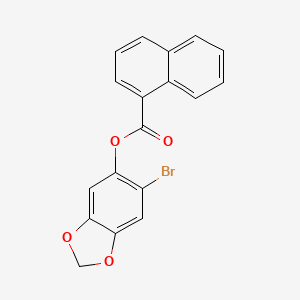
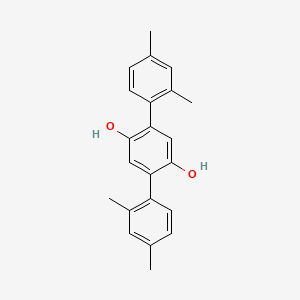


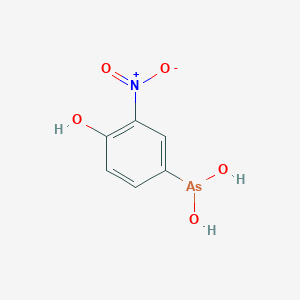

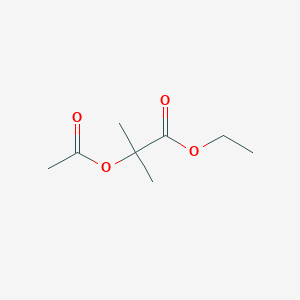
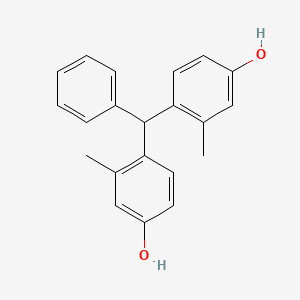
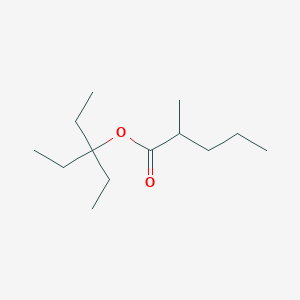
![1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14742740.png)
